molecular formula C14H17N3O4 B2476710 4-(2,2-二甲基-1,3-二氧六环-5-基)-6-甲氧基吡啶并[2,3-b]吡嗪-3(4H)-酮 CAS No. 1075237-96-5

4-(2,2-二甲基-1,3-二氧六环-5-基)-6-甲氧基吡啶并[2,3-b]吡嗪-3(4H)-酮

货号 B2476710
CAS 编号: 1075237-96-5
分子量: 291.307
InChI 键: ZDXNPYQHRJEQCB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one, also known as 4-MPDP, is a synthetic molecule with potential applications in the field of scientific research. It is a member of the pyrido[2,3-b]pyrazin-3(4H)-one family of molecules, which are known for their ability to interact with a variety of biological molecules. 4-MPDP has been studied for its ability to bind to a variety of proteins, including the human immunodeficiency virus (HIV) protease, as well as its potential as an inhibitor of HIV infection.

科学研究应用

化学反应中的分子多样性

Jing Sun 等人(2013 年)的研究探索了涉及 4-甲氧基吡啶的三组分反应中的分子多样性,展示了各种多取代衍生物的形成。这项研究突出了吡啶衍生物(类似于查询化合物)在合成不同分子结构方面的多功能性,表明了在为各种科学和工业目的创造具有特定性质的新型化合物中具有潜在应用 孙、朱、龚和严,2013

不对称合成和细胞毒性评估

K. Meilert、G. Pettit 和 P. Vogel(2004 年)关于 C15 聚酮类螺环酮不对称合成的研究揭示了使用复杂有机分子合成具有高立体选择性和对映选择性化合物的潜力。这些化合物对各种癌细胞系的细胞毒性评估强调了化学合成在开发潜在治疗剂中的重要性 梅勒特、佩蒂特和沃格尔,2004

电致变色材料开发

H Zhao 等人(2014 年)讨论了采用吡啶并[4,3-b]吡嗪衍生物合成供体-受体聚合电致变色材料。这些材料在近红外区域表现出显着的透射率变化,表明它们在近红外电致变色器件中的应用。此应用表明该化合物与材料科学相关,特别是在为电子和光子器件开发新材料方面 赵、魏、魏、赵和王,2014

新型杂环体系的合成

M. Y. Arsen'eva 和 V. G. Arsen'ev(2009 年)展示了形成新缩合体系的衍生物的合成,例如 4H,7H-呋喃[3',4':6,7]环庚[1,2-b]吡喃。这项工作强调了利用此类化合物创造新型杂环体系的潜力,这些体系是开发药物、农用化学品和材料的基础 阿尔谢涅娃和阿尔谢涅夫,2009

属性

IUPAC Name

4-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-14(2)20-7-9(8-21-14)17-12(18)6-15-10-4-5-11(19-3)16-13(10)17/h4-6,9H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXNPYQHRJEQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)N2C(=O)C=NC3=C2N=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one

Synthesis routes and methods

Procedure details

4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-(methyloxy)-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one (25.37 g) and activated manganese dioxide (120 g) were stirred in DCM (500 ml) at room temperature for 2 h. The mixture was filtered with suction and the solids were washed with DCM (2×100 ml). The combined filtrate plus washings were evaporated under reduced pressure to give a brown foam; this was purified by column chromatography on silica (eluting with 0%-100% EtOAc in petroleum ether (40-60°)). Appropriate fractions were combined and evaporated under reduced pressure to give the title compound as a light tan solid (17.40 g, 69%).
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
120 g
Type
catalyst
Reaction Step One
Yield
69%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。